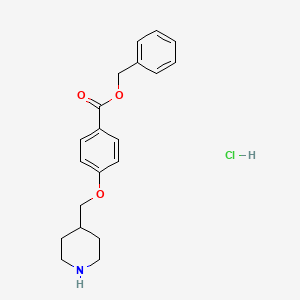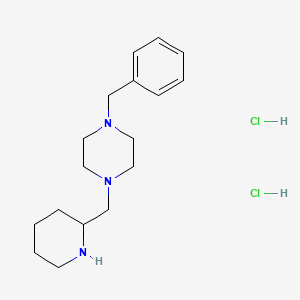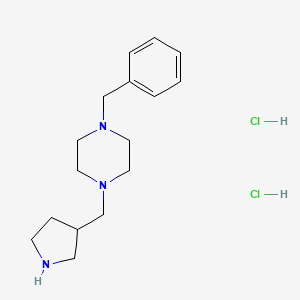![molecular formula C8H11ClN2 B1527490 [(2-Chloropyridin-4-yl)methyl]dimethylamine CAS No. 933689-05-5](/img/structure/B1527490.png)
[(2-Chloropyridin-4-yl)methyl]dimethylamine
Übersicht
Beschreibung
“[(2-Chloropyridin-4-yl)methyl]dimethylamine” is a chemical compound with the molecular formula C8H11ClN2 . It has a molecular weight of 170.64 g/mol.
Molecular Structure Analysis
The molecular structure of “[(2-Chloropyridin-4-yl)methyl]dimethylamine” consists of a pyridine ring with a chlorine atom at the 2nd position and a dimethylamine group attached to the 4th position .
Physical And Chemical Properties Analysis
“[(2-Chloropyridin-4-yl)methyl]dimethylamine” is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
"[(2-Chloropyridin-4-yl)methyl]dimethylamine" has potential applications in photochemical reactions, such as the photochemical dimerization of 2-aminopyridines and 2-pyridones. Ultraviolet irradiation of these compounds in hydrochloric acid solution results in the formation of 1,4-dimers, demonstrating the compound's utility in synthesizing complex molecular structures through photochemical processes (Taylor & Kan, 1963).
Synthesis of Model Compounds
The compound is also involved in the synthesis of self-complementary betainic guanine model compounds. The reaction of 4-(dimethylamino)pyridine on 2-amino-4-chloro-6-hydroxypyrimidine yields pyridinium-pyrimidinolates, which are crucial for understanding the molecular structures of biologically significant guanines present in RNA (SchmidtAndreas & KindermannMarkus Karl, 2001).
Ligand Exchange and Structural Characterization
In the field of inorganic chemistry, "[(2-Chloropyridin-4-yl)methyl]dimethylamine" is used in the synthesis of dimeric chloro-bridged ortho-palladated complexes. These complexes are prepared via ligand-exchange reactions starting from aryl oximes and cyclopalladated complexes, illustrating the compound's role in creating and characterizing complex inorganic structures (Ryabov et al., 1992).
Analytical Chemistry Applications
In analytical chemistry, the compound has been studied for its reactivity with dichloromethane (DCM) under ambient conditions. This reactivity is important for understanding the stability and behavior of pyridine derivatives in various chemical environments, which is essential for developing new analytical methodologies (Rudine et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-4-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-7-3-4-10-8(9)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIROYHMQHMUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Chloropyridin-4-yl)methyl]dimethylamine | |
CAS RN |
933689-05-5 | |
| Record name | [(2-chloropyridin-4-yl)methyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



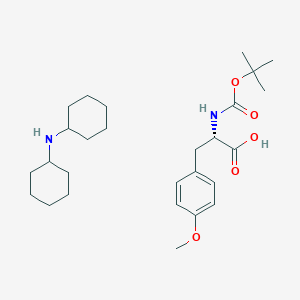
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1527409.png)
![4-[4-Bromo-2-(tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1527412.png)
![3-Bromo[1,1'-biphenyl]-4-yl 3-piperidinyl ether hydrochloride](/img/structure/B1527413.png)
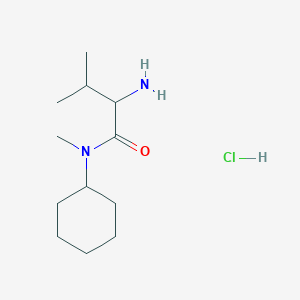
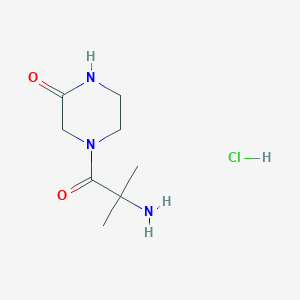
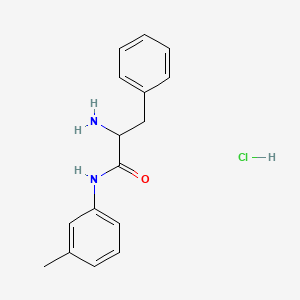
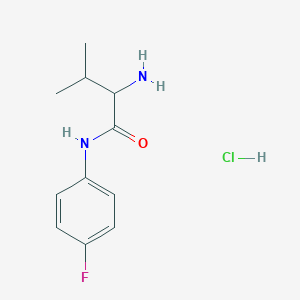
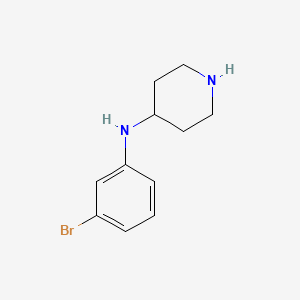
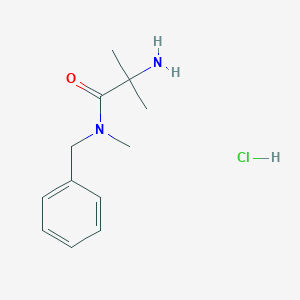
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)
